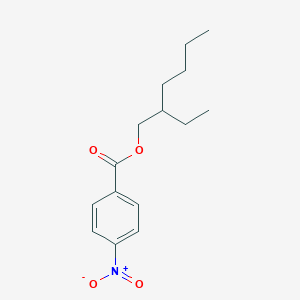

2-Ethylhexyl 4-nitrobenzoate

Description

Significance in Contemporary Chemical Science

The primary significance of 2-Ethylhexyl 4-nitrobenzoate (B1230335) in modern chemical science lies in its function as a crucial intermediate in the synthesis of more complex molecules. chemicalbook.com Most notably, it is a precursor in the production of Ethylhexyl Triazone, a highly effective UV filter used in sunscreen formulations to absorb ultraviolet radiation. chemicalbook.com The synthesis involves the reduction of the nitro group in 2-Ethylhexyl 4-nitrobenzoate to an amino group, forming 2-Ethylhexyl 4-aminobenzoate (B8803810), which is then further reacted. chemicalbook.comgoogle.com

Beyond its role in UV filter synthesis, this compound is also classified as a special-purpose plasticizer. lgcstandards.comresearchgate.net The nitro group enhances the molecule's polarity and can influence its stability and reactivity, making it a subject of interest for creating photoresponsive materials. The photochemical transformation of nitroaromatic compounds is an active area of research, with potential applications in developing smart coatings and polymers that respond to light. nih.gov

Furthermore, derivatives of nitrobenzoate esters are being investigated for their potential biological activities. Research into related nitrobenzoate compounds has shown promise in areas such as antimicrobial and anti-inflammatory applications. ucp.pt This suggests that while this compound is primarily used as a synthetic building block, its core structure may hold untapped potential for direct application in medicinal or materials science.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16397-70-9 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Appearance | Light yellow oily liquid lgcstandards.com |

| Boiling Point | 390.6±25.0 °C (Predicted) chemicalbook.com |

| Density | 1.095±0.06 g/cm³ (Predicted) chemicalbook.com |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727) chemicalbook.com |

Historical Context of Nitrobenzoate Esters

The synthesis of esters, including nitrobenzoate esters, has a long history rooted in the foundational principles of organic chemistry. The Fischer-Speier esterification, first described in the late 19th century, remains a fundamental and widely practiced method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. mdpi.comiajpr.com

Historically, the preparation of various nitrobenzoate esters, such as ethyl 4-nitrobenzoate, has been documented using different catalytic systems, including sulfuric acid. google.com Over the years, research has focused on improving the efficiency and environmental footprint of these reactions. This has led to the exploration of various catalysts and reaction conditions, such as the use of polyfluoroalkanesulfonic acids, to achieve high yields under milder conditions. google.com

The reduction of the nitro group in nitrobenzoate esters to form aminobenzoates has also been a subject of extensive study. orgsyn.org Various methods, including catalytic hydrogenation and reduction with metals like tin or indium in the presence of acid, have been historically employed. orgsyn.orgorgsyn.org These reduction reactions are crucial for the synthesis of important compounds like benzocaine (B179285) (ethyl 4-aminobenzoate) and, more recently, for intermediates like 2-Ethylhexyl 4-aminobenzoate derived from this compound. orgsyn.orgscirp.org

Typical Synthesis Parameters for this compound

| Parameter | Conditions |

|---|---|

| Reactants | p-Nitrobenzoic acid and 2-Ethylhexanol chembk.com |

| Catalyst | p-Toluenesulfonic acid or Sulfuric acid google.comchembk.com |

| Reaction Temperature | Reflux, typically 110-115°C google.com |

| Reaction Time | 6-12 hours google.comchembk.com |

| Key Reaction | Esterification |

Current Research Landscape and Gaps

The current research landscape for this compound is largely driven by its application in the cosmetics industry, specifically for the synthesis of s-triazine-based UV filters. google.com Recent patents and studies focus on optimizing the synthesis process, including the esterification and subsequent reduction steps, to improve yield and purity. google.com

There is also a growing interest in the broader field of nitro-containing compounds for various applications. For instance, research on other nitrobenzoate esters has explored their potential as antimycobacterial agents. ucp.pt Studies have investigated the structure-activity relationship of these esters, revealing that features like the position of the nitro group can significantly impact their biological efficacy. ucp.pt This suggests a potential area for future investigation regarding this compound and its derivatives.

A significant gap in the current research is the limited exploration of the direct biological and material properties of this compound itself. While it is well-established as a synthetic intermediate, its own potential applications remain largely underexplored. For example, comprehensive studies on its photochemical properties, beyond its role as a precursor, could reveal novel applications in photoresponsive systems. nih.gov Furthermore, while safety data sheets provide basic toxicological information, in-depth research into its metabolic pathways and specific interactions with biological systems is lacking. lgcstandards.comepa.govresearchgate.net The Hammett linear free-energy relationship has been used to study the electronic effects on the hydrolysis of other para-substituted nitrophenyl benzoate (B1203000) esters, a similar detailed kinetic and mechanistic study on this compound is not widely reported. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSJHQMIVNJLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343664 | |

| Record name | 2-Ethylhexyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16397-70-9 | |

| Record name | Benzoic acid, 4-nitro-, 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16397-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl-4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-nitro-, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering

Established Synthetic Pathways

The primary and most well-documented method for synthesizing 2-Ethylhexyl 4-nitrobenzoate (B1230335) is through the direct esterification of 4-Nitrobenzoic acid with 2-Ethylhexanol. smolecule.com This reaction is a classic example of Fischer-Speier esterification, a fundamental process in organic chemistry where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. mdpi.comresearchgate.net

Direct Esterification of 4-Nitrobenzoic Acid with 2-Ethylhexanol

The direct esterification process involves heating a mixture of 4-Nitrobenzoic acid and 2-Ethylhexanol, typically under reflux conditions, with a suitable acid catalyst. The use of an entraining liquid, such as toluene (B28343) or xylene, is common to facilitate the removal of water formed during the reaction, thereby driving the equilibrium towards the product side. google.comgoogle.com

The choice of acid catalyst plays a crucial role in the efficiency and rate of the esterification reaction. Various homogeneous and heterogeneous acid catalysts have been employed for this purpose.

p-Toluenesulfonic acid (p-TSA) is a widely used catalyst for the synthesis of 2-Ethylhexyl 4-nitrobenzoate. smolecule.com It is an organic solid that is relatively easy to handle and is effective in catalytic amounts. researchgate.net The reaction is typically carried out under reflux. In one described method, the yield of the ester was significantly high when using p-TSA. chembk.com

Concentrated sulfuric acid is another common and potent catalyst for this esterification. google.com Its strong acidic nature effectively protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. chegg.com A patent describes a process where sulfuric acid is used as the catalyst in toluene, with the reaction mixture heated to reflux at 110-115°C for 10-12 hours. google.com Studies comparing different acid catalysts have sometimes shown sulfuric acid to yield higher conversions than p-TSA under similar conditions. researchgate.net

To overcome issues associated with the separation and recovery of homogeneous catalysts, heterogeneous supported catalysts have been developed. An example is p-toluenesulfonic acid supported on granular activated carbon. chembk.com This approach combines the catalytic activity of p-TSA with the benefits of a solid catalyst, such as ease of separation from the reaction mixture and potential for recycling. Research has shown that this type of catalyst can lead to high yields of the desired ester. chembk.com

Optimization of Reaction Parameters

The yield and efficiency of the synthesis of this compound are highly dependent on the optimization of several key reaction parameters. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

Molar Ratio: An excess of the alcohol, 2-Ethylhexanol, is often used to shift the reaction equilibrium towards the formation of the ester. A molar ratio of 1:1.2 (4-Nitrobenzoic acid to 2-Ethylhexanol) has been reported as effective. Another study utilized a significant excess of alcohol with a molar ratio of acid to alcohol of 1:2. chembk.com

Catalyst Concentration: The amount of catalyst used can significantly impact the reaction rate. For sulfuric acid, concentrations in the range of 0.5–1.0 wt% of the acid reactant have been employed. For supported p-TSA on activated carbon, a catalyst amount of 1.0% of the mass of the reactant acid was found to be optimal. chembk.com

Reaction Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent used. Temperatures ranging from 80°C to 115°C are commonly reported. google.com One procedure specifies a reflux temperature of 110°C-115°C. google.com

Reaction Time: The duration of the reaction is a critical factor in achieving high conversion. Reaction times can vary from 4 to 12 hours, depending on the specific conditions and catalyst used. google.com For instance, a reaction time of 6 hours was reported as optimal in one study. chembk.com

Data on Optimized Reaction Conditions:

| Parameter | Value | Reference |

| Molar Ratio (Acid:Alcohol) | 1:1.2 | |

| Molar Ratio (Acid:Alcohol) | 1:2 | chembk.com |

| Sulfuric Acid Conc. (wt% of acid) | 0.5–1.0% | |

| Supported p-TSA Conc. (wt% of acid) | 1.0% | chembk.com |

| Reaction Temperature | 80–110°C | |

| Reaction Temperature | 110–115°C | google.com |

| Reaction Time | 4–6 hours | |

| Reaction Time | 6 hours | chembk.com |

| Reaction Time | 10–12 hours | google.com |

Alternative Esterification Approaches

Transesterification represents an alternative route for the synthesis of esters. This process involves the reaction of an ester with an alcohol to produce a different ester. In the context of this compound, this could hypothetically involve the reaction of a simpler alkyl 4-nitrobenzoate, such as methyl 4-nitrobenzoate or ethyl 4-nitrobenzoate, with 2-ethylhexanol.

While direct evidence for the transesterification to produce this compound is limited in the provided search results, the principles of transesterification are well-established. Such reactions are typically equilibrium-driven and can be pushed towards the desired product by using an excess of one reactant or by removing the byproduct alcohol. google.com For instance, the synthesis of other aminobenzoate esters has been achieved through transesterification, highlighting its potential as a viable synthetic strategy. google.com

Nitration of 2-Ethylhexyl Benzoate (B1203000)

Another potential, though less direct, synthetic route to this compound is the nitration of 2-ethylhexyl benzoate. This approach would involve first synthesizing the non-nitrated ester, 2-ethylhexyl benzoate, and then introducing the nitro group onto the benzene (B151609) ring.

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. google.com For similar esters like methyl benzoate, the nitration is conducted at low temperatures, generally between 5–15°C, to control the reaction and prevent the formation of byproducts. google.com It is plausible that similar conditions would be required for the nitration of 2-ethylhexyl benzoate. The reaction is highly exothermic, and careful temperature control is essential to ensure the selective formation of the desired 4-nitro isomer and to avoid runaway reactions. researchgate.net The nitration of 2-ethylhexanol to produce 2-ethylhexyl nitrate, a different compound, also emphasizes the need for low temperatures, typically below 20°C, to manage the reaction's exothermicity. google.com

Advanced Synthetic Techniques

Advanced techniques in chemical synthesis aim to improve reaction rates, yields, and environmental footprint compared to traditional methods. For esterification reactions, these can include specialized catalysts and energy-assisted methods.

Zeolites are microporous, crystalline aluminosilicates that can be used as shape-selective acid catalysts. Creating ultradispersed, nanosized zeolite particles increases the external surface area, enhancing catalytic activity by making more active sites accessible to the reactants.

Studies on the synthesis of ethyl 4-nitrobenzoate have successfully employed the hydrogen forms of various natural zeolites, including Clinoptilolite (H-CL), Mordenite (H-MOR), Heulandite-Ca (H-HEU-M), and Phillipsite (H-PHI). scirp.orgscirp.org These materials act as solid acid catalysts, providing an alternative to corrosive liquid acids like sulfuric acid. scirp.orgscirp.org In the esterification of 4-nitrobenzoic acid with ethanol (B145695), catalysts such as H-MOR and H-HEU-M were found to be particularly effective. scirp.orgresearchgate.net It is plausible that these catalysts could also facilitate the reaction between 4-nitrobenzoic acid and the bulkier 2-ethylhexanol, although reaction rates would likely be slower due to the larger size of the alcohol.

Research on the synthesis of ethyl 4-nitrobenzoate has demonstrated a clear relationship between catalyst particle size and catalytic performance. Reducing the particle size of H-CL, H-MOR, H-HEU-M, and H-PHI zeolites from the micrometric range (4.8 - 7.0 µm) to the ultradispersed or nanometric range (290 - 480 nm) leads to an increased conversion of 4-nitrobenzoic acid and a higher yield of the resulting ester. scirp.orgscirp.orgresearchgate.net This "size effect" is attributed to the larger surface-to-volume ratio of nanoparticles, which improves surface activity. researchgate.net For the synthesis of this compound, a similar enhancement in catalytic activity would be expected when transitioning from micro- to nano-sized zeolite catalysts.

Table 1: Comparison of Parent and Ultradispersed Zeolite Catalysts in the Synthesis of Ethyl 4-Nitrobenzoate (Data below is for the synthesis of Ethyl 4-nitrobenzoate and is illustrative for the principles discussed)

| Catalyst | Particle Size Range (nm) | 4-NBA Conversion (%) | Ethyl 4-nitrobenzoate Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| H-HEU-M | 6000 - 6200 | 45-49 | ~44 | 89.5 |

| H-HEU-M (Ultradispersed) | 350 - 400 | 55-59 | ~57 | 96.5 |

| H-MOR | 6500 - 7000 | 45-49 | ~42 | 86.5 |

| H-MOR (Ultradispersed) | 350 - 410 | 55-59 | ~55 | 93.3 |

| H-CL | 5600 - 5800 | 45-49 | ~31 | 65.0 |

| H-CL (Ultradispersed) | 300 - 325 | 55-59 | ~55 | 94.1 |

Source: Data adapted from studies on ethyl 4-nitrobenzoate synthesis. scirp.orgresearchgate.net

The application of external energy sources like ultrasound and microwaves can dramatically accelerate chemical reactions, often leading to higher yields in shorter timeframes and under milder conditions. ajrconline.org

Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. numberanalytics.com This effect can enhance mass transfer and accelerate reaction rates. In the context of ester synthesis, ultrasound irradiation (e.g., 37 kHz, 330 W) has been shown to be effective. scirp.orgscirp.org For the synthesis of ethyl 4-nitrobenzoate, applying ultrasound alone achieved a 58% conversion of 4-nitrobenzoic acid with 93% selectivity in 2 hours. researchgate.net A synergistic effect was observed when ultrasound was combined with ultradispersed zeolite catalysts, further increasing the conversion and yield. scirp.orgresearchgate.net A similar synergistic enhancement would be anticipated for the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) uses microwave energy to heat reactants directly and efficiently through dipole rotation and ionic conduction. rasayanjournal.co.in This technique is known to dramatically reduce reaction times from hours to minutes. ajrconline.org The esterification of 4-nitrobenzoic acid with ethanol has been successfully performed using microwave irradiation (e.g., 2450 MHz, 300 W), showing results comparable to ultrasound assistance. scirp.orgscirp.org When combined with ultradispersed H-MOR and H-HEU-M catalysts, microwave heating pushed the conversion of 4-nitrobenzoic acid to 70% and the yield of ethyl 4-nitrobenzoate to 67% in just 2 hours. scirp.orgresearchgate.net This suggests that a similar microwave-assisted, zeolite-catalyzed approach could be a highly effective and rapid method for synthesizing this compound.

Table 2: Effect of Energy Assistance on the Synthesis of Ethyl 4-Nitrobenzoate (Data below is for the synthesis of Ethyl 4-nitrobenzoate and is illustrative for the principles discussed)

| Method / Catalyst | Reaction Time (h) | 4-NBA Conversion (%) | Ethyl 4-nitrobenzoate Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ultrasound (US) Only | 2 | ~58 | ~54 | ~93 |

| Microwave (MW) Only | 2 | ~58 | ~54 | ~93 |

| US + H-MOR (Ultradispersed) | 2 | 70 | 67 | >90 |

| MW + H-MOR (Ultradispersed) | 2 | 70 | 67 | >90 |

| US + H-HEU-M (Ultradispersed) | 2 | 70 | 67 | >90 |

| MW + H-HEU-M (Ultradispersed) | 2 | 70 | 67 | >90 |

Source: Data adapted from studies on ethyl 4-nitrobenzoate synthesis. scirp.orgresearchgate.net

Energy-Assisted Synthesis

Synergistic Effects of Catalysis and Irradiation

The synthesis of esters, including this compound, can be significantly enhanced through the combined application of catalysis and irradiation, such as ultrasound or microwaves. This approach often leads to a synergistic effect, where the combined impact is greater than the sum of the individual effects of catalysis and irradiation alone. Research on the synthesis of a similar compound, ethyl 4-nitrobenzoate, has demonstrated that the simultaneous use of ultradispersed zeolite catalysts and either ultrasound or microwave irradiation results in increased catalyst activity. scirp.orgresearchgate.netscirp.org

Studies have shown that this synergistic action can lead to higher conversion rates of the starting acid and greater yields of the final ester product. For instance, in the esterification of 4-nitrobenzoic acid with ethanol, the use of specific zeolite catalysts (H-MOR and H-HEU-M) along with irradiation achieved conversion and yield rates of up to 70% and 67%, respectively. scirp.orgresearchgate.netscirp.org The irradiation is thought to enhance the reaction by mechanisms such as rapid dielectric heating in the case of microwaves and acoustic cavitation with ultrasound. researchgate.net These methods are considered more environmentally friendly due to the potential for reduced reaction times and energy consumption. scirp.orgresearchgate.net

The effectiveness of this combined approach is also linked to the physical properties of the catalyst. The use of ultradispersed zeolite crystallites (in the nanometer range) has been shown to be more effective than catalysts with larger, micrometric crystallites, indicating a size effect on the catalytic activity. scirp.orgscirp.org

Process Intensification and Scale-Up Considerations

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. epfl.ch For the production of this compound, several factors are crucial for successful scale-up from laboratory to industrial production.

Reactor Design and Operation

For the industrial synthesis of this compound, a continuous-flow reactor system is often preferred over a traditional batch reactor. Continuous processes can offer better control over reaction parameters, leading to improved safety and efficiency. researchgate.net In a typical industrial setup, 4-nitrobenzoic acid and 2-ethylhexanol are continuously fed into a reactor containing an acid catalyst. The reaction mixture is heated to the optimal temperature to drive the esterification reaction to completion.

The design of the reactor is critical. For instance, a cascade reactor has been shown to achieve high conversion of 4-nitrobenzoic acid (96%) in a much shorter time (10.5 minutes) and at a lower temperature (110-120°C) compared to a batch reactor (180°C and 3 hours). scirp.org The use of microreactors is another process intensification strategy that offers enhanced heat and mass transfer, leading to better process control and safety, particularly for potentially hazardous reactions like nitration. epfl.chresearchgate.net

Material Balance Calculations for Industrial Production

Accurate material balance calculations are fundamental for designing and operating an industrial-scale process efficiently. These calculations ensure that the correct amounts of reactants are fed into the system to achieve the desired production output while minimizing waste. For a large-scale production target, such as 20 kilotons per annum (kt/a) of a similar compound, a specific feed rate of reactants is required. An example calculation for a 20 kt/a production target indicates a required feed rate of 23.015 kmol/h, resulting in a distillate of 8.545 kmol/h and a residue of 14.47 kmol/h. These calculations are essential for managing raw material inventory, predicting product yield, and designing downstream processing units.

| Parameter | Value | Unit |

| Production Target | 20 | kt/a |

| Feed Rate | 23.015 | kmol/h |

| Distillate | 8.545 | kmol/h |

| Residue | 14.47 | kmol/h |

| Data based on a production target for a similar compound. |

Byproduct Management and Minimization

The primary byproduct of the esterification reaction is water, which is continuously removed to drive the reaction towards the product side. dss.go.th In industrial processes, azeotropic distillation using a solvent like toluene is a common method for water removal. dss.go.th However, other byproducts can also form, especially under uncontrolled conditions. For instance, prolonged exposure of nitro intermediates to certain conditions could potentially lead to the formation of explosive byproducts. Therefore, careful control of reaction parameters is crucial.

Minimizing byproducts is a key aspect of green chemistry and process optimization. Strategies to achieve this include optimizing the molar ratio of reactants, selecting an appropriate catalyst, and precisely controlling the reaction temperature and time. For example, using a slight excess of the alcohol (a molar ratio of 1:1.2 of acid to alcohol) can help maximize the conversion of the carboxylic acid.

Purification Methodologies

After the reaction is complete, the crude this compound must be purified to meet quality specifications. Common purification techniques for this compound include distillation and rectification.

Distillation is used to separate the product from unreacted starting materials and the solvent. For high-purity requirements, rectification , a multi-stage distillation process, is employed. Achieving a purity of over 99% may require a column with a specific number of theoretical plates and a defined reflux ratio. For example, purification of a similar ester to >99% purity required rectification with 8 theoretical plates and a reflux ratio of 0.92.

Another purification method involves extraction . For instance, unreacted 4-nitrobenzoic acid can be removed by washing the organic solution with an aqueous base, such as sodium hydroxide (B78521) (NaOH), which converts the acidic impurity into its water-soluble salt. chegg.com Following extraction, the organic layer containing the purified ester is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄). chegg.com

The choice of purification method depends on the scale of production, the required purity of the final product, and economic considerations.

Distillation Techniques

Following the esterification reaction, the crude product mixture undergoes distillation to separate the high-boiling this compound from more volatile components. Given the molecular weight of the compound, vacuum distillation is often the preferred method to prevent thermal degradation that could occur at atmospheric pressure. This technique allows for distillation at lower temperatures, preserving the integrity of the ester.

In some process variations, particularly those involving the removal of water formed during esterification, azeotropic distillation may be employed. For instance, in the synthesis of the closely related 2-ethylhexyl 4-aminobenzoate (B8803810) from the nitro-precursor, toluene is used as a solvent to facilitate the removal of water via a Dean-Stark trap, thereby driving the reaction to completion. A similar principle can be applied in the initial esterification step for this compound to enhance reaction efficiency.

Rectification for Purity Enhancement

For applications demanding high purity, simple distillation is often insufficient. Rectification, a fractional distillation process conducted in a column with multiple theoretical plates, is necessary to achieve purity levels exceeding 99%. This method allows for a more precise separation of components with close boiling points.

The design and operation of the rectification column are critical for efficient purification. Thermodynamic calculations provide the basis for optimizing these parameters to minimize energy consumption while achieving the desired separation. Key parameters for the rectification of this compound have been determined based on such calculations.

Rectification Parameters for High-Purity this compound

| Parameter | Value |

|---|---|

| Theoretical Plates | 8 |

| Reflux Ratio | 0.92 |

| Feed Rate | 23.015 kmol/h |

| Top Temperature | 80°C |

| Bottom Temperature | 108°C |

| Actual Plates | 20 |

| Column Diameter | 600 mm |

| Column Height | 14.00 m |

This data is based on thermodynamic calculations for the purification process.

These parameters are designed to effectively separate the desired ester from unreacted 2-ethylhexanol and other impurities. The use of a column with 20 actual plates provides a safety margin to ensure the theoretical requirement of 8 plates is met for efficient separation.

Other Separation Techniques

In addition to distillation and rectification, other separation techniques can be employed to further purify this compound or to remove specific types of impurities.

Liquid-Liquid Extraction: This technique is particularly useful for removing acidic impurities, such as unreacted 4-nitrobenzoic acid or the acid catalyst used in the esterification. The crude product can be washed with an aqueous basic solution, like 5% sodium bicarbonate, to neutralize and extract these acidic components into the aqueous phase.

Column Chromatography: For laboratory-scale purification or for removing specific, closely related impurities, column chromatography is a valuable tool. While specific eluent systems for this compound are not extensively detailed in readily available literature, the purification of its reduction product, 2-ethylhexyl 4-aminobenzoate, utilizes silica (B1680970) gel chromatography with an ethyl acetate/hexane eluent system. This suggests that a similar system, with adjustments to the solvent polarity, would be effective for purifying the nitro-ester.

Recrystallization: This is a common final purification step for solid compounds. For related compounds like 2-ethylhexyl 4-aminobenzoate, recrystallization from methanol (B129727) has been shown to yield high-purity white crystals. It is plausible that a similar solvent or a mixed-solvent system could be developed for the recrystallization of this compound to achieve a highly purified crystalline product.

Chemical Transformations and Derivatization Studies

Hydrolysis Reactions

The ester linkage in 2-Ethylhexyl 4-nitrobenzoate (B1230335) is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent alcohol and carboxylic acid. This process can be catalyzed by either an acid or a base. libretexts.org

Under acidic conditions, the hydrolysis of esters like 2-Ethylhexyl 4-nitrobenzoate is the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is typically performed by heating the ester with a large excess of water and a strong acid catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org This process is reversible, and to drive the equilibrium towards the products, a large volume of water is often employed. libretexts.orglibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. chemistrysteps.com The final deprotonation of the resulting carboxylic acid by the base makes the reaction essentially irreversible. chemistrysteps.com

The hydrolysis of this compound, whether acid or base-catalyzed, yields 4-Nitrobenzoic acid and 2-Ethylhexanol. smolecule.com These products are the result of the cleavage of the ester bond. industrialchemicals.gov.au

Reduction of the Nitro Group

The nitro group on the aromatic ring of this compound can be chemically reduced to an amino group, a transformation of significant synthetic utility.

A common and efficient method for the reduction of the nitro group is catalytic hydrogenation. commonorganicchemistry.com This process involves the use of hydrogen gas and a metal catalyst to produce 2-Ethylhexyl 4-aminobenzoate (B8803810).

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitro groups. commonorganicchemistry.comresearchgate.net The reaction is typically carried out by treating the this compound with hydrogen gas in the presence of a Pd/C catalyst. google.comorganic-chemistry.org

Detailed research findings indicate specific conditions for this transformation. For instance, the hydrogenation can be performed using 10% Pd/C (at a loading of 2% by weight of the substrate) in a methanol (B129727)/water solvent mixture (4:1 v/v) under a hydrogen pressure of 2–5 bar and at a temperature of 55–75°C. These conditions typically lead to the completion of the reaction in 2-3 hours, affording 2-Ethylhexyl 4-aminobenzoate in high yields (97–99%) with minimal nitro-containing residue (<0.5%). Another documented procedure involves placing a solution of ethylhexyl-p-nitrobenzoate in a hydrogenator with 10% Pd/C catalyst under a nitrogen atmosphere. google.com Hydrogen is then introduced at a pressure of 2 to 5 mbar, and the reaction temperature is raised from room temperature to 50-75°C for 2-3 hours. google.com

Catalytic Hydrogenation to 2-Ethylhexyl 4-aminobenzoate

Hydrogen Gas Conditions

The reduction of the nitro group in this compound to an amino group can be effectively achieved through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. A common and efficient catalyst for this transformation is palladium on carbon (Pd/C).

In a typical procedure, this compound is dissolved in a suitable solvent mixture, such as ethanol (B145695) and methanol. The reaction is conducted in a hydrogenator with a 10% wt Pd/C catalyst. The process begins under a nitrogen atmosphere at room temperature, after which hydrogen gas is introduced at a pressure of 2 to 5 mbar. The reaction temperature is then elevated to a range of 50-75°C, with 55°C being a preferred temperature, and maintained for 2-3 hours to ensure the completion of the reaction. google.com This method is a clean and effective way to produce 2-Ethylhexyl 4-aminobenzoate, the corresponding amine. google.com

Chemical Reduction Methods

Beyond catalytic hydrogenation, several chemical reduction methods are employed to convert this compound into its amino derivative. These methods utilize various metal powders in combination with different reagent systems.

Iron Powder and Ammonium (B1175870) Chloride Systems

A widely used method for the reduction of aromatic nitro compounds involves the use of iron powder in the presence of an electrolyte like ammonium chloride. google.comgoogle.com This system is effective in various solvents, including mixtures of alcohols and water. google.com

In one established process, this compound is heated to 50-55°C with ammonium chloride. Iron powder is then added portion-wise over several hours while maintaining the temperature. Afterward, the reaction temperature is increased to 70-75°C and stirred for an additional 2-3 hours. google.com Another study specifies a molar ratio of the nitro compound to reduced iron powder and ammonium chloride as 1:6.0-7.0:9-11. google.com The reaction is carried out under reflux in a mixed organic solvent like methanol-water for 16-17 hours. google.com This method, while effective, can be time-consuming. google.com

Table 1: Reaction Conditions for Iron Powder/Ammonium Chloride Reduction

| Parameter | Value | Reference |

| Reagents | Iron Powder, Ammonium Chloride | google.comgoogle.com |

| Molar Ratio (Substrate:Fe:NH4Cl) | 1 : 6.0-7.0 : 9-11 | google.com |

| Solvent | Toluene (B28343) or Methanol/Water | google.comgoogle.com |

| Temperature | 70-75°C or Reflux | google.comgoogle.com |

| Duration | 2-3 hours (after addition) or 16-17 hours | google.comgoogle.com |

Zinc Powder and Ammonium Chloride Systems

An alternative chemical reduction involves the use of zinc powder with ammonium chloride in an aqueous or alcoholic medium. google.comresearchgate.net This system is known to convert nitrophenols to aminophenols. researchgate.net

For the reduction of this compound, the compound is mixed with water, ethanol, and ammonium chloride at room temperature. Zinc powder is then added over an hour, and the mixture is stirred for another 1-2 hours. google.com Following the reaction, the excess zinc is filtered off. google.com This method provides a milder alternative to acid-catalyzed reductions.

Table 2: Reaction Conditions for Zinc Powder/Ammonium Chloride Reduction

| Parameter | Value | Reference |

| Reagents | Zinc Powder, Ammonium Chloride | google.com |

| Solvent | Water, Ethanol, Toluene | google.com |

| Temperature | Room Temperature | google.com |

| Duration | 2-3 hours | google.com |

Zinc Powder and Hydrochloric Acid Systems

A more classical and potent reduction method is the use of zinc powder in the presence of a strong acid, such as hydrochloric acid (HCl). google.com This is a variation of the Clemmensen reduction, adapted for nitro groups.

In this procedure, zinc powder is added to a solution of this compound in a solvent like isopropyl alcohol. The mixture is cooled, and concentrated HCl is added gradually over 3-4 hours, ensuring the temperature remains below 40°C. The reaction temperature is then raised to 50-55°C and stirred for 2-3 hours to complete the reduction. google.com While this method can provide high yields of 91-93%, it generates significant zinc waste.

Table 3: Reaction Conditions for Zinc Powder/Hydrochloric Acid Reduction

| Parameter | Value/Description | Reference |

| Reagents | Zinc Powder, 36% Hydrochloric Acid | google.com |

| Molar Ratio (Zn:Substrate) | 2.8:1 | |

| Solvent | Isopropyl Alcohol | google.com |

| Temperature | Addition below 40°C, then 50-55°C | google.com |

| Duration | 2-3 hours (at 50-55°C) | google.com |

| Yield | 91-93% |

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

The nitro group of this compound, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. smolecule.combyjus.com In these reactions, a nucleophile attacks the carbon atom bearing the nitro group, which then acts as the leaving group.

Substitution by Amines

The nitro group can be displaced by various nucleophiles, including amines. smolecule.comevitachem.com The SNAr mechanism involves the addition of the amine nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group in the para position helps to stabilize this intermediate through resonance. byjus.com Subsequently, the nitro group is eliminated, resulting in the substituted product. While specific studies detailing the substitution of the nitro group in this compound by amines are not extensively documented in the provided context, this reaction pathway is a fundamental and anticipated reactivity pattern for nitroaromatic compounds. smolecule.com The reaction of the reduction product, 2-Ethylhexyl 4-aminobenzoate, with other molecules like cyanuric chloride to form larger structures further highlights the utility of amino-substituted benzoates in synthesis, which are accessed via the transformations of the parent nitro compound. googleapis.com

Substitution by Thiols

The nitro group of this compound facilitates nucleophilic aromatic substitution (SNAr) reactions, where it can be displaced by various nucleophiles, including thiols. smolecule.com In these reactions, a thiol, acting as the nucleophile, attacks the carbon atom to which the nitro group is attached, leading to the formation of a new carbon-sulfur bond and the displacement of the nitrite (B80452) ion. This process results in the corresponding 2-ethylhexyl 4-(alkylthio)benzoate or 2-ethylhexyl 4-(arylthio)benzoate, depending on the nature of the thiol used. The reaction is typically carried out under conditions that favor nucleophilic attack on the aromatic ring.

Mechanistic Aspects of Substitution

The substitution of the nitro group in this compound by nucleophiles like thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is distinct from SN1 or SN2 reactions, which typically occur at sp3-hybridized carbon atoms. dalalinstitute.comlibretexts.org

The SNAr mechanism involves two main steps:

Nucleophilic Attack: The nucleophile (e.g., a thiolate anion, RS-) attacks the electron-deficient aromatic ring at the carbon atom bearing the nitro group. This step is possible because the strongly electron-withdrawing nitro group polarizes the ring, making the ipso-carbon susceptible to attack. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, which in this case is the nitro group as a nitrite ion (NO2-).

The presence of the nitro group is crucial as it activates the benzene (B151609) ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex through resonance. Kinetic studies on similar 4-nitrophenyl esters have shown that the reaction generally follows a stepwise mechanism where the departure of the leaving group is the rate-determining step. koreascience.kr

Formation of Derivatives with Enhanced Reactivity or Specific Functionalities

Derivatization of this compound or its closely related analogues can lead to compounds with altered chemical properties and functionalities.

Nitrosation Chemistry of Related Aminobenzoates

While this compound itself is not directly nitrosated, its reduced form, 2-Ethylhexyl 4-aminobenzoate, can undergo nitrosation reactions. evitachem.com More specifically, studies on related tertiary amines, such as 2-ethylhexyl 4-N,N-dimethylaminobenzoate (Padimate-O), have demonstrated that nitrosation can lead to the formation of N-nitroso compounds. nih.gov

In the presence of nitrosating agents like dinitrogen trioxide (N2O3) or nitrous acid (HNO2), 2-ethylhexyl 4-N,N-dimethylaminobenzoate undergoes nitrosative dealkylation. nih.gov This unusual reaction, occurring at low temperatures, produces a mixture of products, with the major product being the N-nitrosamine, 2-ethylhexyl 4-N-methyl-N-nitrosoaminobenzoate. nih.gov A competing reaction is ring nitration, yielding alkyl 4-N,N-dimethylamino-3-nitrobenzoate. The mechanism for this rapid dealkylation may involve a radical cation route. nih.gov

| Precursor Compound | Nitrosating Agent | Major Product |

| 2-Ethylhexyl 4-N,N-dimethylaminobenzoate | N2O3/ether or HNO2/HOAc | 2-Ethylhexyl 4-N-methyl-N-nitrosoaminobenzoate |

This interactive table summarizes the nitrosation reaction of a related aminobenzoate.

Photochemical Transformations and Reactive Intermediates

Upon exposure to ultraviolet light, this compound and similar nitrobenzyl compounds can undergo significant photochemical transformations, leading to the generation of highly reactive intermediates. acs.org This photoreactivity is a well-documented characteristic of compounds containing a nitro group on a benzene ring, particularly when there is an adjacent alkyl group from which a hydrogen atom can be abstracted.

The initial step in the photochemical reaction cascade is the excitation of the nitro group upon absorption of UV radiation. acs.org This is followed by an intramolecular hydrogen abstraction from the benzylic position of the 2-ethylhexyl group by the excited nitro group. This process forms a transient, biradical species that rapidly rearranges to a more stable intermediate known as an aci-nitro transient. acs.org These aci-nitro intermediates are characterized by a quinonoid structure and typically exhibit strong absorption in the visible region of the spectrum (around 400 nm). acs.orgrsc.org The rate of decay and the subsequent reaction pathway of the aci-nitro transient are influenced by factors such as the solvent and pH. acs.orgrsc.org

The aci-nitro transient is not the final product but a key intermediate in the photochemical pathway. It can undergo an irreversible cyclization reaction. acs.org This intramolecular cyclization leads to the formation of a heterocyclic system, specifically a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This intermediate can then proceed through further reactions, ultimately leading to the cleavage of the ester bond and release of the protected group, which is a hallmark of the photoreactivity of o-nitrobenzyl compounds. acs.org

Photochemical Transformation Pathway

| Step | Process | Intermediate/Product |

|---|---|---|

| 1 | UV Light Excitation | Excited State this compound |

| 2 | Intramolecular H-Abstraction | Biradical Species |

| 3 | Rearrangement | Aci-nitro Transient |

This interactive table outlines the key steps in the photochemical transformation of this compound.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

FT-IR spectroscopy is a powerful technique for identifying the primary functional moieties within 2-Ethylhexyl 4-nitrobenzoate (B1230335), namely the aromatic nitro group and the ester carbonyl group. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of these groups.

Aromatic nitro compounds exhibit two distinct and strong absorption bands. The primary band is due to the asymmetric stretching vibration of the N-O bond, while the second is from the symmetric stretch. For aromatic compounds, these bands are typically observed in the regions of 1560-1515 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric). In the closely related compound, Methyl 4-nitrobenzoate, these characteristic peaks confirm the presence of the nitro functional group. rsc.org

The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption. For α,β-unsaturated or aromatic esters like 2-Ethylhexyl 4-nitrobenzoate, this band typically appears in the range of 1730-1715 cm⁻¹. An additional strong band, corresponding to the C-O stretching vibration, is also present in the 1300-1100 cm⁻¹ region. Analysis of analogous compounds, such as Ethyl 4-nitrobenzoate, shows a prominent C=O stretch within this expected range, confirming the ester linkage. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1560 - 1515 |

| Aromatic Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |

| Ester Carbonyl (C=O) | Stretch | 1730 - 1715 |

| Ester (C-O) | Stretch | 1300 - 1100 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the nitrobenzoate moiety and the aliphatic protons of the 2-ethylhexyl chain. The aromatic region will feature two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded. The protons of the 2-ethylhexyl group will appear in the aliphatic region, with the methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) being the most downfield in this chain due to its deshielding effect. Data from the analogous compound Methyl 4-nitrobenzoate shows aromatic protons as a multiplet between δ 8.13-8.26 ppm. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho to -NO₂) | ~8.2-8.3 | Doublet (d) |

| Aromatic (ortho to -COO) | ~8.1-8.2 | Doublet (d) |

| Ester Methylene (-OCH₂-) | ~4.2-4.3 | Doublet (d) |

| Alkyl Methine (-CH-) | ~1.7-1.8 | Multiplet (m) |

| Alkyl Methylenes (-CH₂-) | ~1.2-1.5 | Multiplet (m) |

| Alkyl Methyls (-CH₃) | ~0.8-1.0 | Triplet (t) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound is expected to show a signal for the ester carbonyl carbon in the range of δ 164-166 ppm. The aromatic carbons will appear between δ 120-155 ppm, with the carbon attached to the nitro group being the most deshielded. The carbons of the 2-ethylhexyl group will resonate in the upfield region. For comparison, the aromatic carbons in Methyl 4-nitrobenzoate have been reported at δ 123.5, 130.6, 135.4, and 150.5 ppm, and the carbonyl carbon at δ 165.1 ppm. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~165 |

| Aromatic (C-NO₂) | ~151 |

| Aromatic (C-COO) | ~135 |

| Aromatic (CH, ortho to -COO) | ~131 |

| Aromatic (CH, ortho to -NO₂) | ~124 |

| Ester Methylene (-OCH₂-) | ~68 |

| Alkyl Methine (-CH-) | ~39 |

| Alkyl Methylenes (-CH₂-) | 23 - 31 |

| Alkyl Methyl (-CH₂CH₃) | ~14 |

| Alkyl Methyl (-CHCH₃) | ~11 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR spectroscopy provides detailed insight into the connectivity of atoms within a molecule, proving essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex structures. For this compound, HSQC and HMBC are the most pertinent 2D NMR techniques.

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, which, in this context, are the carbon atoms. columbia.edu This technique is significantly more sensitive than traditional ¹³C NMR and is invaluable for assigning which proton signal corresponds to which carbon signal. columbia.edu In an HSQC spectrum of this compound, each cross-peak represents a direct bond between a proton and a carbon atom. This allows for the clear differentiation of the various methylene (-CH2-) and methyl (-CH3) groups within the 2-ethylhexyl chain, as well as the methine (-CH-) protons on the aromatic ring. researchgate.net An edited HSQC can further distinguish between CH/CH3 groups and CH2 groups by displaying their corresponding peaks in opposite phases. columbia.edu

Table 1: Expected HSQC Correlations for this compound Note: This table represents predicted correlations. Actual chemical shifts can vary based on solvent and experimental conditions.

| Carbon Atom | Proton(s) Attached | Expected Correlation |

|---|---|---|

| Aromatic CH | H on aromatic ring | Yes |

| O-C H₂ | Protons on C adjacent to ester oxygen | Yes |

| C H(CH₂CH₃) | Methine proton in ethylhexyl group | Yes |

| Alkyl C H₂ | Methylene protons in ethylhexyl chain | Yes |

| C H₃ | Methyl protons in ethylhexyl chain | Yes |

| Quaternary Aromatic C | None | No Correlation |

The HMBC experiment is complementary to HSQC and reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded. youtube.com For this compound, HMBC is instrumental in confirming the ester linkage. Correlations would be expected between the protons of the oxymethylene group (-OCH₂-) of the 2-ethylhexyl moiety and the carbonyl carbon of the benzoate (B1203000) group. Furthermore, correlations between the aromatic protons and the carbonyl carbon, as well as other carbons in the aromatic ring, would solidify the structure of the 4-nitrobenzoate portion of the molecule. The absence of a cross-peak does not definitively rule out a correlation, as the coupling constant can sometimes be near zero depending on the dihedral angle. columbia.edu

Table 2: Key Expected HMBC Correlations for this compound Note: This table highlights critical long-range correlations for structural confirmation.

| Proton(s) | Correlated Carbon(s) (2-3 bonds away) | Structural Information Confirmed |

|---|---|---|

| Aromatic Protons (ortho to -NO₂) | Carbonyl Carbon (C=O), Quaternary Carbon with -NO₂ | Substitution pattern on the aromatic ring |

| Aromatic Protons (ortho to -COO) | Carbonyl Carbon (C=O), Other aromatic carbons | Substitution pattern on the aromatic ring |

| O-C H₂ Protons | Carbonyl Carbon (C=O), Methine Carbon of ethylhexyl group | Ester linkage and connectivity to the alkyl chain |

Isotopic Labeling Studies (e.g., ¹⁵N NMR)

While standard ¹H and ¹³C NMR are sufficient for basic structural confirmation, isotopic labeling studies, particularly with ¹⁵N, can provide deeper insights into the electronic environment of the nitro group. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. sci-hub.se However, ¹⁴N is a quadrupolar nucleus, which often results in very broad signals, whereas the spin-1/2 ¹⁵N nucleus yields sharp lines, making it more suitable for high-resolution NMR despite its very low natural abundance (0.365%). sci-hub.sehuji.ac.il

To overcome the low sensitivity, ¹⁵N-enrichment of the 4-nitrobenzoate precursor would be necessary. A ¹⁵N NMR spectrum of labeled this compound would provide the precise chemical shift of the nitro-group nitrogen. The nitrogen chemical shift is highly sensitive to the electronic structure, substituent effects, and solvent interactions. sci-hub.se This data can be used to probe intermolecular interactions, such as hydrogen bonding involving the nitro group, and to study the effects of different substituents on the electronic properties of the aromatic ring in derivative compounds. Furthermore, ¹H-¹⁵N HMBC experiments could be performed on the labeled compound to observe long-range couplings between protons (e.g., the aromatic protons) and the ¹⁵N nucleus, further confirming assignments and providing valuable electronic information. huji.ac.il

Resolution of Spectroscopic Data Contradictions for Derivatives

When analyzing derivatives of this compound, discrepancies in spectroscopic data can arise. These contradictions in NMR chemical shifts or mass spectral fragmentation patterns may stem from unanticipated molecular conformations, solvent effects, or the presence of impurities or isomers. researchgate.netacs.org A systematic approach is required to resolve these ambiguities.

Purity Confirmation: The first step is to confirm sample purity using a high-resolution chromatographic method like GC-MS or LC-MS. The presence of isomers or impurities is a common source of confusing spectral data.

Solvent Studies: Rerunning NMR spectra in solvents of different polarity (e.g., switching from CDCl₃ to DMSO-d₆) can often resolve overlapping signals and clarify assignments, as different solvents can induce significant changes in chemical shifts, particularly for protons involved in hydrogen bonding or near polar functional groups. researchgate.net

Advanced NMR Techniques: If signal overlap or ambiguity persists, 2D NMR techniques are essential. HSQC and HMBC experiments, as described above, can definitively establish C-H and long-range C-H correlations, respectively, often resolving any structural uncertainties. youtube.com

Spiking Experiments: In cases where a particular byproduct or isomer is suspected, a "spiking" experiment can be performed. This involves adding a small amount of an authentic standard of the suspected compound to the sample and re-analyzing it. An increase in the intensity of the signal confirms the identity of the substance.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern.

Gas chromatography-mass spectrometry (GC-MS) is the premier method for assessing the purity of volatile and semi-volatile compounds like this compound. jmchemsci.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column, after which the mass spectrometer detects and identifies each separated component. shimadzu.com

This technique is highly effective for identifying and quantifying residual starting materials and byproducts from the Fischer esterification synthesis of the target compound. masterorganicchemistry.com A typical GC-MS analysis would utilize a capillary column (e.g., a low-bleed 5% phenyl-methylpolysiloxane phase) which separates compounds based on boiling point and polarity. The separated compounds are then ionized, typically by electron ionization (EI), and the resulting fragmentation patterns are analyzed.

Key applications include:

Purity Assessment: The purity of a this compound sample is determined by the relative area of its peak in the gas chromatogram.

Byproduct Identification: Common byproducts from the synthesis include unreacted starting materials like 4-nitrobenzoic acid and 2-ethylhexanol. The mass spectra of these compounds are unique and can be readily identified by comparison to spectral libraries. Other potential side-products from the acid-catalyzed reaction, such as the ether formed from 2-ethylhexanol, could also be detected. nih.govthermofisher.com

Table 3: Potential Byproducts in this compound Synthesis and their GC-MS Identification

| Compound | Potential Source | Expected Retention Time (Relative to Product) | Key Mass Fragments (m/z) |

|---|---|---|---|

| 2-Ethylhexanol | Unreacted starting material | Earlier | 57, 83, 43, 112 |

| 4-Nitrobenzoic acid | Unreacted starting material | Later (or requires derivatization) | 167, 150, 121, 104 |

| This compound | Product | Reference | 279 (M+), 168, 150, 120, 112 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of this compound, particularly for purity assessment and identification of byproducts from its synthesis.

In a typical LC-MS analysis, the sample is dissolved in an appropriate solvent and injected into the LC system. The components of the sample are separated on a chromatographic column based on their affinity for the stationary and mobile phases. For nitroaromatic compounds like this compound, reversed-phase columns are commonly employed. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.

LC-MS offers high sensitivity and selectivity, making it ideal for detecting trace-level impurities. The choice of ionization source is critical; for a compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable. The resulting mass spectrum provides the molecular weight of the compound, confirming its identity, while the chromatogram indicates its purity and the presence of any related substances. For instance, a comparison of LC-MS/MS and GC-MS for the analysis of the related compound, 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB), demonstrated that LC-MS/MS could achieve quantification limits as low as 0.02 µg/L.

A general procedure for analyzing nitroaromatics using LC-MS involves dissolving the sample in a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and a weak buffer, followed by filtration or centrifugation before injection into the LC-MS system .

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional LC-MS. It utilizes columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures. This results in dramatically improved resolution, sensitivity, and speed of analysis.

The primary advantages of UPLC-MS include:

Faster Analysis: UPLC can reduce analysis times by up to 90% compared to traditional HPLC, allowing for higher sample throughput.

Increased Resolution: The high resolution enables better separation of complex mixtures, allowing for more accurate identification and quantification of individual components.

Enhanced Sensitivity: Increased peak concentrations with reduced chromatographic dispersion lead to improved ionization efficiency in the mass spectrometer, resulting in lower detection limits.

For the analysis of this compound, a UPLC-MS method would offer a more detailed purity profile in a fraction of the time required by a standard LC-MS method. This is particularly beneficial in process monitoring and quality control environments. The enhanced sensitivity is also crucial for detecting and identifying trace impurities that might not be visible using other techniques. The selection of an appropriate column, such as a C18 stationary phase, is crucial for achieving optimal separation and peak symmetry.

| Parameter | LC-MS | UPLC-MS |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Sensitivity | High | Very High |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the solid-state structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. While a specific crystal structure for this compound is not publicly available, the analysis of closely related nitrobenzoate compounds illustrates the insights that can be gained from this technique.

To determine the crystal structure, a single crystal of the compound is irradiated with an X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the positions of the atoms can be determined. For example, the analysis of a related compound, 2-(4-nitrophenyl)-2-oxoethyl benzoate, revealed a relatively planar molecular structure where the two aromatic rings are inclined to each other by a small angle Current time information in Cambridgeshire, GB.vulcanchem.com. This type of information is crucial for understanding the molecule's conformation in the solid state.

In the solid state, molecules of this compound would be held together by various intermolecular forces, including hydrogen bonds. Although the 2-ethylhexyl group itself is not a strong hydrogen bond donor, weak C-H···O interactions involving the ester and nitro groups are expected to play a significant role in stabilizing the crystal lattice. In the structure of 2-(4-nitrophenyl)-2-oxoethyl benzoate, molecules are linked by pairs of C—H⋯O hydrogen bonds, forming inversion dimers Current time information in Cambridgeshire, GB.vulcanchem.com. These dimers are further linked by other C—H⋯O interactions, creating a complex network that defines the crystal packing Current time information in Cambridgeshire, GB.. Identifying these interactions is key to understanding the material's physical properties.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For instance, in the analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate, dark red spots on the dnorm surface indicated strong C—H⋯O interactions, which are crucial for the molecular packing Current time information in Cambridgeshire, GB..

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its melting point, thermal stability, and decomposition behavior.

Differential Scanning Calorimetry (DSC) has been used to determine the melting point of this compound, which is reported to be 57°C. The same analysis indicates that the compound is thermally stable up to 180°C. Studies on the thermal decomposition of the precursor, p-nitrobenzoic acid, show a single exothermic decomposition stage between 250-400 °C, with the initial exothermic temperature being higher than its ortho and meta isomers. This suggests that the nitrobenzoate moiety has a specific thermal decomposition profile.

Thermogravimetric Analysis (TGA) would complement DSC by measuring the change in mass of the sample as it is heated. This would reveal the onset temperature of decomposition and the pattern of mass loss, providing further insights into the thermal stability and degradation mechanism of this compound.

| Technique | Information Provided |

| DSC | Melting point, phase transitions, heat of fusion, thermal stability |

| TGA | Thermal stability, decomposition temperature, mass loss profile |

Differential Scanning Calorimetry (DSC) for Thermal Stability Evaluation

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal stability of a compound by measuring the difference in heat flow between a sample and a reference as a function of temperature. For nitroaromatic compounds, DSC is crucial for assessing thermal hazards.

Analysis of this compound using DSC confirms its melting point and provides insights into its thermal stability. Research indicates a melting point of approximately 57°C and thermal stability up to 180°C. The thermal decomposition of related nitrobenzoic acid isomers, which are precursors in its synthesis, has been studied extensively. These studies show a single exothermic decomposition stage occurring between 250°C and 400°C. The decomposition heats (ΔH) for these precursors range from 335.61 to 542.27 J/g. As the heating rate (β) increases in DSC analysis, the onset (T₀), peak (Tₚ), and final (Tբ) temperatures of decomposition shift to higher values due to the lack of sufficient heat exchange between the substance and its surroundings.

Table 1: DSC Thermal Analysis Data for Nitrobenzoic Acid Isomers

| Isomer | Onset Temperature (T₀) at β = 5.0 °C/min | Peak Temperature (Tₚ) at β = 5.0 °C/min | Decomposition Heat (ΔH) |

|---|---|---|---|

| o-nitrobenzoic acid | ~145°C | ~290°C | 542.27 J/g |

| m-nitrobenzoic acid | ~155°C | ~320°C | 458.62 J/g |

| p-nitrobenzoic acid | ~240°C | ~330°C | 335.61 J/g |

Note: Data is for precursor compounds and provides context for the thermal behavior of nitroaromatic structures.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the identification and quantification of this compound. Reversed-phase HPLC (RP-HPLC) methods are commonly employed for the analysis of related nitrobenzoate compounds and their impurities.

The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector. For compounds similar to this compound, columns such as the Zorbax SB-Aq are effective. A gradient elution is often used to achieve optimal separation of the main compound from any synthesis-related impurities. The mobile phase typically consists of an aqueous buffer (e.g., 0.1% triethylamine (B128534) adjusted to a specific pH with orthophosphoric acid) and an organic solvent mixture (e.g., acetonitrile, methanol, and water). For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. Detection is commonly performed using a UV detector at a wavelength where the nitroaromatic chromophore exhibits strong absorbance, such as 205 nm.

Table 2: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) |

| Gradient Program | Time (min) / %B: 0/5, 5/5, 35/50, 45/90, 55/90, 60/5, 65/5 |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 15 µL |

| Detector | UV at 205 nm |

Note: These conditions are for a related compound and serve as a representative method.

Sample Preparation Methodologies for Complex Matrices

Effective sample preparation is critical for accurate analysis, especially when the analyte is present in a complex matrix. The goal is to isolate and enrich the target analyte, this compound, while removing interfering substances.

Several techniques can be employed for this purpose:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two immiscible liquids. It can be used to extract this compound from aqueous samples into an organic solvent. A variation, salting-out assisted LLE (SALLE), involves adding salt to the aqueous phase to decrease the solubility of the analyte and enhance its partitioning into the organic phase.

Solid-Phase Extraction (SPE): SPE is a selective sample cleanup method that uses a solid sorbent to retain the analyte or interfering components. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) could be used to retain it from an aqueous matrix, after which it is eluted with an organic solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. The fiber can be exposed to the headspace above a liquid or solid sample or directly immersed in a liquid sample. It is particularly useful for trace analysis and can be directly coupled with chromatographic systems.

Chemical Derivatization: To enhance detection sensitivity, especially for LC-MS analysis, chemical derivatization may be employed. For nitroaromatic compounds, a common strategy is the reduction of the nitro group to an amino group. This can be achieved using a reducing agent like zinc dust in the presence of ammonium (B1175870) formate. The resulting amine is often more amenable to positive ion electrospray ionization, leading to significantly improved detection limits. The sample preparation would involve dissolving the sample, adding the reducing agent, allowing the reaction to proceed, and then centrifuging or filtering the solution before injection into the LC-MS system.

The choice of method depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical technique.

Applications in Advanced Materials and Chemical Synthesis

Intermediate in Specialty Chemical Synthesis

2-Ethylhexyl 4-nitrobenzoate (B1230335) is a significant intermediate compound in the synthesis of various specialty chemicals. Its primary role is as a precursor, which is then chemically modified to produce more complex and valuable molecules. The presence of both the ester functional group and the aromatic nitro group provides two distinct sites for chemical reactions, enhancing its versatility as a building block in multi-step synthesis.

Precursor for UV Filters in Sunscreen Formulations

A principal application of 2-Ethylhexyl 4-nitrobenzoate is its role as a key intermediate in the manufacturing of organic ultraviolet (UV) filters used in commercial sunscreen products. Specifically, it is the direct precursor to 2-Ethylhexyl 4-aminobenzoate (B8803810), which is then used in the synthesis of Ethylhexyl Triazone, a highly effective and photostable UVB filter.

The synthesis pathway involves a two-step process:

Reduction: The nitro group (-NO₂) on the this compound molecule is reduced to an amino group (-NH₂). This reaction transforms the compound into 2-Ethylhexyl 4-aminobenzoate. Common methods for this reduction include catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) or using reducing agents like iron powder in the presence of an acid or ammonium (B1175870) chloride.

Triazine Formation: The resulting 2-Ethylhexyl 4-aminobenzoate is then reacted with cyanuric chloride. In this subsequent step, three molecules of the aminobenzoate derivative are attached to a central triazine ring, forming the final Ethylhexyl Triazone molecule.

| Step | Starting Material | Key Reagents | Product | Application of Product |

|---|---|---|---|---|

| 1 | This compound | Reducing Agent (e.g., H₂, Pd/C or Fe, NH₄Cl) | 2-Ethylhexyl 4-aminobenzoate | Intermediate for UV Filter Synthesis |

| 2 | 2-Ethylhexyl 4-aminobenzoate | Cyanuric Chloride | Ethylhexyl Triazone | UVB Filter in Sunscreens |

Synthesis of Other Chemical Compounds

Beyond its established route to UV filters, this compound serves as a precursor for other chemical compounds. The most immediate derivative is its reduction product, 2-Ethylhexyl 4-aminobenzoate , which is not only an intermediate for Ethylhexyl Triazone but also has applications in organic synthesis and material science.

Additionally, this compound is classified as a special-purpose plasticizer. The nitro group, being strongly electron-withdrawing, imparts specific photochemical properties to the molecule. This has led to research into its potential use in the development of photoresponsive materials, such as smart coatings or polymers that change their properties upon exposure to light.

Role in Organic Synthesis

The chemical structure of this compound makes it a versatile reagent in broader organic synthesis, where its functional groups can be exploited to construct a variety of molecular architectures.

Utilization as a Starting Material for Active Pharmaceutical Ingredients

While direct use of this compound as a starting material for a specific Active Pharmaceutical Ingredient (API) is not prominently documented, its derivatives are noted for their pharmaceutical applications. The reduction product, 2-Ethylhexyl 4-aminobenzoate , is cited as a pharmaceutical intermediate. This positions this compound as a crucial precursor, or starting material, for obtaining these pharmaceutically relevant intermediates.

Research into related, simpler nitrobenzoate esters provides a strong precedent. For instance, ethyl 4-nitrobenzoate is a well-known semi-product in the synthesis of local anesthetics like benzocaine (B179285) (ethyl 4-aminobenzoate) and procaine. By analogy, this compound serves as the starting point for its corresponding amino derivative, which has been investigated for use in topical formulations to modulate collagen synthesis.

Function as an Electrophile in Nucleophilic Substitution Reactions

The this compound molecule contains two key electrophilic sites that are susceptible to attack by nucleophiles.